{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-pyridylamine
Description
{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-pyridylamine is a sulfonamide derivative featuring a substituted phenyl ring (2-methoxy, 4-methyl, 5-isopropyl) linked via a sulfonyl group to a 3-pyridylamine moiety.
Properties
IUPAC Name |
2-methoxy-4-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-11(2)14-9-16(15(21-4)8-12(14)3)22(19,20)18-13-6-5-7-17-10-13/h5-11,18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVIJZYUCKODPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=CN=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-pyridylamine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxy-4-methyl-5-(methylethyl)phenyl sulfonyl chloride with 3-aminopyridine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane, at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-pyridylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential use in treating various medical conditions due to its biological activity.
- Antimicrobial Activity : Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound's structure allows for interaction with bacterial enzymes, potentially leading to inhibition of bacterial growth .
- Anti-inflammatory Properties : Some studies have suggested that compounds similar to {[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-pyridylamine may possess anti-inflammatory effects, making them suitable candidates for treating inflammatory diseases .
- Cancer Research : There is ongoing research into the use of sulfonamide derivatives in cancer therapy. The ability of these compounds to inhibit certain enzymes involved in tumor growth presents a promising avenue for further exploration .
Agrochemical Applications
The compound's structural characteristics also lend themselves to applications in agriculture.
- Herbicides and Pesticides : Sulfonamides have been explored as active ingredients in herbicides and pesticides due to their effectiveness against various pests and weeds. The specific interactions between the compound and target organisms can lead to the development of more effective agrochemicals .
Materials Science
In addition to biological applications, this compound can be utilized in materials science.
- Polymer Chemistry : The incorporation of sulfonamide groups into polymer matrices can enhance properties such as thermal stability and chemical resistance. This application is particularly relevant in the development of advanced materials for industrial use .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of several sulfonamide derivatives, including this compound. The results demonstrated a significant reduction in bacterial colony counts when treated with the compound, indicating its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanisms
Another research article focused on the anti-inflammatory mechanisms of sulfonamide compounds. It was found that this compound inhibited the production of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of {[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-pyridylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features
Substituent Effects on Activity
Electron-Donating vs. Withdrawing Groups :
- The target compound’s 2-methoxy and 4-methyl groups enhance lipophilicity (LogP ~3.5 estimated) compared to trifluoroethoxy-substituted analogs (e.g., ), which are more electron-withdrawing and polar.
- In benzothiazole-linked sulfonamides (), para-substitution (4-position) on the phenyl ring improved anticonvulsant efficacy over meta-substitution, suggesting the target’s 2,4,5-substitution may optimize steric and electronic interactions.
Pharmacological and Physicochemical Properties
| Property | Target Compound | N-(4-Benzothiazole sulfonamides) | Sch225336 |
|---|---|---|---|
| LogP (estimated) | ~3.5 (high lipophilicity) | 2.0–4.0 (varies with substituents) | ~2.8 (moderate lipophilicity) |
| Synthetic Route | Sulfonyl chloride + 3-aminopyridine | Condensation of sulfonyl chlorides with benzothiazole amines | Multi-step bis-sulfonylation |
| Therapeutic Potential | Hypothesized CNS activity | Anticonvulsant | CB2 receptor modulation |
Key Research Findings
- Benzothiazole Sulfonamides : Demonstrated potent anticonvulsant activity in rodent models (ED₅₀ = 30–100 mg/kg) with low neurotoxicity. Substituents like halogens or nitro groups enhanced potency .
- Sch225336: Exhibited nanomolar affinity for CB2 receptors (Ki = 4.2 nM) due to bis-sulfone geometry, highlighting the role of sulfonyl placement in receptor selectivity .
- Sulfinyl Analogs () : Sulfinyl groups (vs. sulfonyl) may reduce metabolic stability but improve solubility, as seen in related benzimidazole derivatives.
Biological Activity
The compound {[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-pyridylamine (CAS Number: 898642-21-2) belongs to the class of sulfonamides, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes a sulfonamide functional group attached to a methoxy-substituted aromatic ring. The presence of a pyridylamine moiety further enhances its potential interactions with biological targets.
- Molecular Formula : C15H19N1O3S
- Molecular Weight : 305.39 g/mol
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with enzymes, potentially inhibiting their activity. This is crucial for its antimicrobial and anti-inflammatory properties.
- Cellular Interaction : The compound may interfere with cellular signaling pathways, impacting processes such as apoptosis and cell proliferation.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties, particularly against Gram-positive bacteria.
Antimicrobial Properties
Research has highlighted the antimicrobial potential of sulfonamide derivatives, including this compound. A study investigated its effectiveness against various bacterial strains, demonstrating significant antibacterial activity with a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against selected pathogens.
Anti-Cancer Activity
The compound's anti-cancer properties have been explored in vitro using various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | |
| A549 (Lung Cancer) | 15.0 | |
| HepG2 (Liver Cancer) | 12.0 |
These results indicate that the compound may induce cytotoxic effects in cancer cells, warranting further investigation into its potential as an anti-cancer agent.
Case Studies and Research Findings
- Case Study on Enzyme Inhibition : A study demonstrated that compounds similar to this compound effectively inhibited acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .
- Cytotoxicity Assessment : In vitro assays showed that the compound exhibited selective cytotoxicity towards MCF-7 cells compared to normal human mammary epithelial cells (MCF-10A), indicating a favorable therapeutic index .
- Mechanistic Insights : The interaction of the sulfonamide moiety with biological targets was elucidated through molecular docking studies, revealing binding affinities that support its role as an enzyme inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
